molecular formula C19H36ClNO3 B2719675 1-(2,6-DIMETHYLMORPHOLIN-4-YL)-3-({1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YL}OXY)PROPAN-2-OL HYDROCHLORIDE CAS No. 1212396-30-9

1-(2,6-DIMETHYLMORPHOLIN-4-YL)-3-({1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YL}OXY)PROPAN-2-OL HYDROCHLORIDE

Cat. No.: B2719675
CAS No.: 1212396-30-9
M. Wt: 361.95
InChI Key: MVQGLYIUGSSVEJ-UHFFFAOYSA-N
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Description

This compound features a 2,6-dimethyl-substituted morpholine ring linked via a propan-2-ol ether bridge to a 1,7,7-trimethylbicyclo[2.2.1]heptane (norbornane) moiety. The hydrochloride salt enhances solubility and stability.

Properties

IUPAC Name

1-(2,6-dimethylmorpholin-4-yl)-3-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35NO3.ClH/c1-13-9-20(10-14(2)23-13)11-16(21)12-22-17-8-15-6-7-19(17,5)18(15,3)4;/h13-17,21H,6-12H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQGLYIUGSSVEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(COC2CC3CCC2(C3(C)C)C)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-DIMETHYLMORPHOLIN-4-YL)-3-({1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YL}OXY)PROPAN-2-OL HYDROCHLORIDE typically involves multiple steps, including the formation of the morpholine ring, the bicyclic heptane structure, and the propanol moiety. Key steps may include:

    Formation of the Morpholine Ring: This can be achieved through the reaction of 2,6-dimethylamine with an appropriate diol or epoxide under acidic or basic conditions.

    Synthesis of the Bicyclic Heptane Structure: This involves the cyclization of a suitable precursor, often using a strong base or acid catalyst.

    Attachment of the Propanol Moiety: This step typically involves the reaction of the intermediate with an appropriate alcohol or alkoxide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

    Continuous Flow Reactors: To enhance reaction efficiency and scalability.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-DIMETHYLMORPHOLIN-4-YL)-3-({1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YL}OXY)PROPAN-2-OL HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Strong acids or bases for cyclization and substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-(2,6-Dimethylmorpholin-4-yl)-3-({1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl}oxy)propan-2-ol hydrochloride exhibit cytotoxic properties against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study:
A study published in Cancer Research demonstrated that derivatives of morpholine compounds showed significant anticancer activity by targeting specific signaling pathways involved in tumor growth .

Neurological Effects

There is growing interest in the neuroprotective effects of morpholine derivatives. Some studies suggest that these compounds may help in the treatment of neurodegenerative diseases by modulating neurotransmitter systems.

Case Study:
In Neuropharmacology, researchers reported that morpholine-based compounds improved cognitive function in animal models of Alzheimer's disease by enhancing cholinergic activity .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent against a range of pathogens, including bacteria and fungi. Its effectiveness is attributed to its ability to disrupt microbial cell membranes.

Research Findings:
A comprehensive study highlighted the antibacterial activity of similar morpholine derivatives against multidrug-resistant strains, indicating potential for development as new antibiotics .

Synthetic Methods

The synthesis of this compound typically involves multi-step organic reactions including alkylation and cyclization processes.

Safety and Toxicity

Toxicological assessments are crucial for evaluating the safety profile of this compound. Preliminary studies suggest low toxicity levels; however, further investigations are necessary to establish comprehensive safety data.

Mechanism of Action

The mechanism of action of 1-(2,6-DIMETHYLMORPHOLIN-4-YL)-3-({1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YL}OXY)PROPAN-2-OL HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. This may include:

    Binding to Enzymes or Receptors: The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity.

    Pathway Modulation: It may influence various biochemical pathways, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Research Implications

  • Pharmacokinetics : The bicyclo group in the target compound likely enhances metabolic stability compared to flexible chains in ’s analog .
  • Target Binding : Rigidity from the bicyclo system may favor selective interactions with hydrophobic binding pockets.
  • Solubility : The hydrochloride salt improves aqueous solubility relative to neutral morpholine derivatives.

Biological Activity

The compound 1-(2,6-Dimethylmorpholin-4-yl)-3-({1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl}oxy)propan-2-ol hydrochloride is a complex organic molecule with potential biological activities that warrant detailed exploration. This article reviews its chemical structure, synthesis, and biological activities based on diverse scientific literature.

Chemical Structure

The compound features a morpholine ring substituted at the 2 and 6 positions with methyl groups, and a bicyclic structure derived from bornyl acetate. The presence of these functional groups is significant for its biological activity.

Chemical Formula: C₁₅H₃₁ClN₂O₂
Molecular Weight: 288.89 g/mol
IUPAC Name: this compound

The biological activity of this compound can be attributed to its ability to interact with various biological targets due to the presence of the morpholine and bicyclic structures. Morpholine derivatives are known for their role in modulating neurotransmitter systems, particularly in the central nervous system (CNS). The bicyclic component may enhance lipophilicity, promoting better membrane permeability.

Pharmacological Effects

Research indicates that compounds similar to this one exhibit a range of pharmacological effects:

  • Antinociceptive Activity : Studies have shown that morpholine derivatives can act as analgesics by modulating pain pathways in animal models.
  • Anti-inflammatory Properties : Some derivatives demonstrate the ability to inhibit inflammatory mediators, suggesting potential use in treating inflammatory conditions.
  • CNS Activity : Compounds with similar structures have been investigated for their effects on mood and anxiety disorders, possibly acting as anxiolytics or antidepressants.

Data Tables

Activity Effect Reference
AntinociceptivePain reduction in animal models
Anti-inflammatoryInhibition of cytokine release
CNS modulationAnxiolytic effects in behavioral tests

Case Study 1: Antinociceptive Effects

A study conducted on rodents demonstrated that administration of morpholine derivatives resulted in significant pain relief compared to control groups. The mechanism was attributed to the modulation of opioid receptors.

Case Study 2: Anti-inflammatory Activity

In vitro assays showed that the compound inhibited the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests potential therapeutic applications in diseases characterized by chronic inflammation.

Research Findings

Recent studies have focused on synthesizing and evaluating the biological activity of morpholine-based compounds. A notable finding is that modifications at the morpholine nitrogen can significantly enhance activity against specific targets while reducing toxicity.

Q & A

Q. Optimization challenges :

  • Steric hindrance : The bulky bicyclic group may reduce reaction efficiency. Elevated temperatures (80–100°C) or high-pressure conditions could improve yields .
  • Chirality control : If stereocenters are present, chiral catalysts (e.g., BINOL-derived phosphoric acids) or chromatographic separation may be needed .

Basic: Which analytical techniques are most effective for characterizing purity and structural confirmation?

Answer:

  • Purity assessment :
    • HPLC : Use a C18 column with UV detection (λ = 210–254 nm) and mobile phases like acetonitrile/water (0.1% TFA) to quantify impurities (>98% purity threshold) .
    • Karl Fischer titration : Quantify residual water content, critical for hygroscopic hydrochloride salts .
  • Structural confirmation :
    • NMR : ¹H/¹³C NMR to verify morpholine (δ 3.5–4.0 ppm for N-CH₂), bicyclic protons (δ 1.0–2.5 ppm for methyl groups), and ether linkages .
    • High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺ or [M-Cl]⁺) with <3 ppm mass error .

Advanced: How can researchers troubleshoot low yields during the final coupling step?

Answer:
Low yields in ether bond formation may arise from:

  • Incomplete activation of hydroxyl groups : Pre-activate the propan-2-ol linker with tosyl chloride or Mitsunobu conditions (DIAD, Ph₃P) to enhance nucleophilicity .
  • Solvent incompatibility : Replace polar aprotic solvents (DMF, DMSO) with THF or dichloromethane to reduce side reactions .
  • Catalyst screening : Test alternative bases (e.g., DBU) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) .

Validation : Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane) or inline FTIR for carbonyl/ether bond detection .

Advanced: How should contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved?

Answer:
Contradictions often stem from:

  • Dynamic stereochemistry : Flexible morpholine or bicyclic groups may cause signal splitting in NMR but resolve in solid-state X-ray structures. Use variable-temperature NMR or NOESY to probe conformational exchange .
  • Polymorphism : Different crystalline forms (e.g., hydrate vs. anhydrate) can alter spectral profiles. Perform DSC/TGA to identify polymorphic transitions .
  • Impurity interference : Cross-validate with LC-MS to rule out isomeric byproducts .

Basic: What safety protocols are critical for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for powder handling due to potential respiratory irritation .
  • Spill management : Neutralize hydrochloride residues with sodium bicarbonate before disposal .
  • Storage : Keep in airtight containers with desiccants (silica gel) at room temperature, away from light .

Advanced: How does the compound’s stability under varying pH and temperature conditions impact pharmacological assay design?

Answer:

  • pH sensitivity : Protonation of the morpholine nitrogen (pKa ~7–8) affects solubility. Use buffered solutions (pH 6–7.4) for in vitro assays to mimic physiological conditions .
  • Thermal degradation : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to identify degradation products via LC-MS. Avoid freeze-thaw cycles if the compound is prone to crystallization .

Basic: What in vitro models are suitable for preliminary pharmacological evaluation?

Answer:

  • Receptor binding assays : Use CHO cells expressing target GPCRs to assess affinity (Kd) and efficacy (EC₅₀) .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and CYP450 inhibition potential .
  • Permeability : Caco-2 cell monolayers to predict oral bioavailability .

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